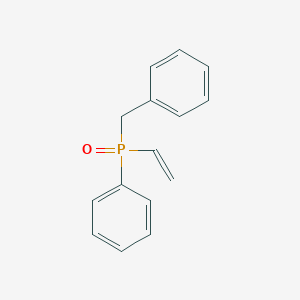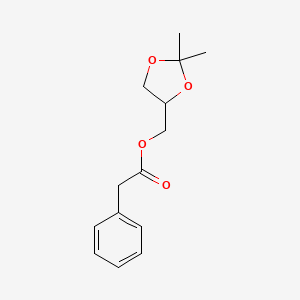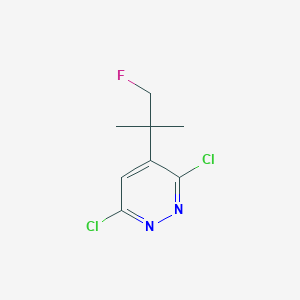![molecular formula C24H34Cl2N6O4 B14322144 Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine CAS No. 110131-46-9](/img/structure/B14322144.png)
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine, also known as chlorhexidine diacetate, is a chemical compound widely used for its antiseptic properties. It is commonly found in disinfectants and antiseptics used in healthcare settings to prevent the spread of infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine involves the reaction of 1,6-hexanediamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-chlorophenyl isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biological studies for its antiseptic properties.
Medicine: Widely used in antiseptics and disinfectants to prevent infections.
Industry: Utilized in the production of disinfectants and antiseptic products.
Mécanisme D'action
The mechanism of action of acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine involves disrupting the cell membrane of microorganisms. It binds to the negatively charged bacterial cell wall and alters its permeability, leading to cell death. The compound targets various molecular pathways involved in cell membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlorhexidine gluconate
- Chlorhexidine hydrochloride
- Chlorhexidine base
Uniqueness
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine is unique due to its specific chemical structure, which provides potent antiseptic properties. Compared to similar compounds, it has a broader spectrum of activity and is more effective in certain applications.
Propriétés
Numéro CAS |
110131-46-9 |
|---|---|
Formule moléculaire |
C24H34Cl2N6O4 |
Poids moléculaire |
541.5 g/mol |
Nom IUPAC |
acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine |
InChI |
InChI=1S/C20H26Cl2N6.2C2H4O2/c21-15-5-9-17(10-6-15)27-19(23)25-13-3-1-2-4-14-26-20(24)28-18-11-7-16(22)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H3,23,25,27)(H3,24,26,28);2*1H3,(H,3,4) |
Clé InChI |
JWGMEKUYSMDIKL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NCCCCCCN=C(N)NC2=CC=C(C=C2)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)


![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)

![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)


